N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide is a synthetic compound that features a piperidine ring substituted with a fluorophenyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the But-2-ynamide Moiety: The final step involves coupling the piperidine derivative with a but-2-ynamide precursor using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide
- N-[1-(2-fluoro-4-chlorophenyl)piperidin-3-yl]but-2-ynamide
Uniqueness
N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its fluorine atom enhances metabolic stability and bioavailability, making it a valuable compound in drug development.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-6-15(19)17-12-7-5-10-18(11-12)14-9-4-3-8-13(14)16/h3-4,8-9,12H,5,7,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEIVQLOQTYJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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